molecular formula C24H20N2O2 B6324598 2-Phenyl-4,6-bis(4-methoxyphenyl)pyrimidine CAS No. 688743-27-3

2-Phenyl-4,6-bis(4-methoxyphenyl)pyrimidine

Cat. No.: B6324598
CAS No.: 688743-27-3
M. Wt: 368.4 g/mol
InChI Key: YFEXZAJAJUDFEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-4,6-bis(4-methoxyphenyl)pyrimidine is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with phenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4,6-bis(4-methoxyphenyl)pyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form the corresponding chalcone. This intermediate is then cyclized with guanidine to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4,6-bis(4-methoxyphenyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the pyrimidine ring can produce dihydropyrimidines .

Scientific Research Applications

2-Phenyl-4,6-bis(4-methoxyphenyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-4,6-bis(4-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,6-bis(4-aminophenoxy)pyrimidine: Similar structure but with amino groups instead of methoxy groups.

    2-Phenyl-4,6-bis(4-hydroxyphenyl)pyrimidine: Contains hydroxy groups instead of methoxy groups.

Uniqueness

2-Phenyl-4,6-bis(4-methoxyphenyl)pyrimidine is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance its solubility in organic solvents and may also affect its interaction with biological targets.

Properties

IUPAC Name

4,6-bis(4-methoxyphenyl)-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c1-27-20-12-8-17(9-13-20)22-16-23(18-10-14-21(28-2)15-11-18)26-24(25-22)19-6-4-3-5-7-19/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEXZAJAJUDFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Phenyl-4,6-bis(4-methoxyphenyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Phenyl-4,6-bis(4-methoxyphenyl)pyrimidine
Reactant of Route 3
Reactant of Route 3
2-Phenyl-4,6-bis(4-methoxyphenyl)pyrimidine
Reactant of Route 4
Reactant of Route 4
2-Phenyl-4,6-bis(4-methoxyphenyl)pyrimidine
Reactant of Route 5
Reactant of Route 5
2-Phenyl-4,6-bis(4-methoxyphenyl)pyrimidine
Reactant of Route 6
Reactant of Route 6
2-Phenyl-4,6-bis(4-methoxyphenyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.